molecular formula C22H21ClN2O5S2 B2890695 methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941936-34-1

methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2890695
CAS No.: 941936-34-1
M. Wt: 492.99
InChI Key: YMACUSAUAHRDKZ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a sulfamoyl-substituted thiophene derivative characterized by a thiophene-2-carboxylate core modified with a 4-chlorophenyl group, a carbamoylmethyl linker, and a 3-ethylphenyl substituent. This compound belongs to a broader class of sulfonamide-bearing heterocycles, which are widely explored for pharmaceutical and agrochemical applications due to their bioisosteric properties and tunable pharmacophores . While its exact biological activity remains unspecified in the provided evidence, structural analogs are reported as PPARβ/δ antagonists (e.g., compound 10h) or herbicides (e.g., thifensulfuron-methyl) .

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-(3-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-3-15-5-4-6-17(13-15)24-20(26)14-25(18-9-7-16(23)8-10-18)32(28,29)19-11-12-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMACUSAUAHRDKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Functionalization: The thiophene ring is then functionalized with various groups, such as the 4-chlorophenyl and 3-ethylphenyl groups, through reactions like Friedel-Crafts acylation.

    Carbamoylation and Sulfamoylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound shares the thiophene-2-carboxylate core with 10h and thifensulfuron-methyl but differs from benzothiophene derivatives (e.g., ), which exhibit altered electronic properties and ring strain.

The carbamoylmethyl-3-ethylphenyl substituent introduces steric bulk, likely affecting receptor binding compared to the smaller isopentylamino group in 10h .

Molecular Weight : The target compound’s higher molecular weight (~430 vs. 395 for 10h) suggests increased steric hindrance, which could influence bioavailability .

Physicochemical Data:

  • Melting Point: While direct data for the target compound is absent, structurally related methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has a mp of 140–141°C . The bulkier substituents in the target compound may lower this value.
  • Solubility : The 4-chlorophenyl and carbamoyl groups suggest moderate solubility in polar aprotic solvents (e.g., DMF, THF), similar to compound 10h .

PPARβ/δ Antagonists:

Compound 10h (a close analog) inhibits PPARβ/δ with IC₅₀ values in the nanomolar range, attributed to its sulfamoyl-thiophene scaffold and methoxy-phenyl substituent . The target compound’s 3-ethylphenyl group may enhance hydrophobic interactions with the receptor’s ligand-binding domain, though this requires validation.

Herbicidal Activity:

Thifensulfuron-methyl inhibits acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis . The target compound’s lack of a triazine group likely precludes this mechanism, highlighting how minor substituent changes alter mode of action.

Regulatory and Industrial Relevance

  • Herbicides : Thifensulfuron-methyl is listed in the U.S. Congressional Record under specific tariff codes, indicating its commercial importance .
  • Pharmaceuticals : PPARβ/δ antagonists like 10h are investigational drugs, suggesting the target compound may require rigorous toxicity profiling if developed for therapeutic use .

Biological Activity

Overview of Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

This compound is a synthetic compound that belongs to a class of sulfamoyl thiophene derivatives. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in anti-inflammatory and anti-cancer treatments.

Chemical Structure

The compound features a thiophene ring substituted with a carboxylate group and a sulfamoyl moiety, which is known for its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study evaluating various thiophene derivatives, it was found that certain sulfamoyl-substituted thiophenes inhibited the growth of breast cancer cells (MCF-7) by inducing G1 phase arrest and promoting apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

Sulfamoyl compounds are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Research Findings:
A study demonstrated that sulfamoyl thiophenes reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various bacterial strains. The presence of the sulfamoyl group is believed to enhance membrane permeability, allowing better penetration into bacterial cells.

Example:
In vitro tests revealed that certain thiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents .

Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AnticancerHighInduction of apoptosis, cell cycle arrest
Anti-inflammatoryModerate to HighInhibition of cytokine production
AntimicrobialModerateDisruption of bacterial cell membranes

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
Methyl 3-[(4-chlorophenyl)({[(3-ethylphenyl)...YesYesYes
Methyl 2-thiophenecarboxylic acidModerateModerateNo
5-(4-Chlorophenyl)-2-thienyl sulfonamideHighLowModerate

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